molecular formula C8H9N3 B11818929 5-((Methylamino)methyl)picolinonitrile CAS No. 1060812-18-1

5-((Methylamino)methyl)picolinonitrile

Katalognummer: B11818929
CAS-Nummer: 1060812-18-1
Molekulargewicht: 147.18 g/mol
InChI-Schlüssel: QIDSKOSQONEJHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((Methylamino)methyl)picolinonitrile is a heterocyclic compound that contains a pyridine ring with a cyano group and a methylamino group attached to it. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Vorbereitungsmethoden

The synthesis of 5-((Methylamino)methyl)picolinonitrile typically involves the reaction of picolinonitrile with formaldehyde and methylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

5-((Methylamino)methyl)picolinonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where the methylamino group or the cyano group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

5-((Methylamino)methyl)picolinonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-((Methylamino)methyl)picolinonitrile involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .

Vergleich Mit ähnlichen Verbindungen

5-((Methylamino)methyl)picolinonitrile can be compared with other similar compounds, such as:

    5-(Methylamino)picolinonitrile: This compound has a similar structure but lacks the additional methyl group attached to the amino group.

    3-Hydroxy-4-substituted picolinonitriles: These compounds have a hydroxyl group and various substituents on the pyridine ring, offering different chemical properties and applications.

Eigenschaften

CAS-Nummer

1060812-18-1

Molekularformel

C8H9N3

Molekulargewicht

147.18 g/mol

IUPAC-Name

5-(methylaminomethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C8H9N3/c1-10-5-7-2-3-8(4-9)11-6-7/h2-3,6,10H,5H2,1H3

InChI-Schlüssel

QIDSKOSQONEJHV-UHFFFAOYSA-N

Kanonische SMILES

CNCC1=CN=C(C=C1)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.